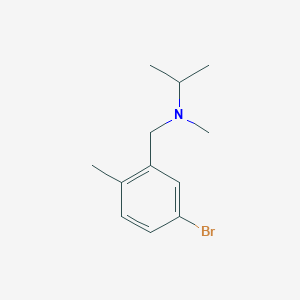

(5-Bromo-2-methyl-benzyl)-isopropyl-methyl-amine

Beschreibung

(5-Bromo-2-methyl-benzyl)-isopropyl-methyl-amine is a tertiary amine featuring a benzyl group substituted with bromo and methyl groups at the 5- and 2-positions of the aromatic ring, respectively. The amine moiety is further substituted with isopropyl and methyl groups. Its molecular weight is estimated to be ~272 g/mol (based on structural analogs like N-(5-bromo-2-methoxybenzyl)-2-methylpropan-1-amine, C₁₂H₁₈BrNO, MW 272.18) .

Eigenschaften

IUPAC Name |

N-[(5-bromo-2-methylphenyl)methyl]-N-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN/c1-9(2)14(4)8-11-7-12(13)6-5-10(11)3/h5-7,9H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGAQOZWAPAQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CN(C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methyl-benzyl)-isopropyl-methyl-amine typically involves the following steps:

Bromination: The starting material, 2-methyl-benzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

Alkylation: The brominated intermediate is then subjected to alkylation with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or amides.

Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form diverse derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like sodium thiolate or sodium azide in polar solvents.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of dehalogenated products.

Substitution: Formation of substituted benzylamines.

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the development of novel catalysts and ligands.

Biology and Medicine:

- Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.

- Utilized in the design of enzyme inhibitors and receptor modulators.

Industry:

- Applied in the production of specialty chemicals and materials.

- Used in the synthesis of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of (5-Bromo-2-methyl-benzyl)-isopropyl-methyl-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents can influence the compound’s binding affinity and specificity through electronic and steric effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: Replacement of the 2-methyl group with methoxy (OCH₃) or chloro (Cl) alters electronic and steric properties.

- Amine Moieties : Cyclopropyl and isobutyl groups introduce varying steric hindrance, impacting receptor binding or self-assembly behaviors .

- Synthetic Routes : Alkylation (e.g., benzyl bromide with aziridines) is common for tertiary amines, whereas quaternary ammonium compounds require harsher conditions .

Physicochemical and Functional Properties

Critical Micelle Concentration (CMC) and Surfactant Behavior

Tertiary amines generally show lower surface activity compared to quaternary analogs due to reduced cationic character.

Solubility and LogP

- Methoxy vs. Methyl Substituents : The methoxy analog (LogP estimated ~2.5) is more polar than the methyl-substituted compound (LogP ~3.0), based on substituent contributions .

- Halogen Effects : Bromo and chloro substituents increase molecular weight and LogP (bromo > chloro), enhancing membrane permeability but reducing aqueous solubility .

Biologische Aktivität

The compound (5-Bromo-2-methyl-benzyl)-isopropyl-methyl-amine (often referred to as 5-Br-2-MBA ) has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of 5-Br-2-MBA, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

5-Br-2-MBA is characterized by its brominated benzyl structure combined with isopropyl and methyl amine groups. The presence of these substituents influences its solubility, stability, and biological activity. Synthetic routes typically involve bromination of 2-methylbenzyl derivatives followed by amination processes.

Antimicrobial Activity

Recent studies have demonstrated that 5-Br-2-MBA exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported, indicating its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 8 |

These results suggest that 5-Br-2-MBA has a broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of 5-Br-2-MBA has also been explored. In vitro studies on various cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 12.5 |

| MCF-7 (Breast cancer) | 15.3 |

| HeLa (Cervical cancer) | 10.8 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometric analyses which showed increased p21 expression levels in treated cells.

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted in vitro assessed the antibacterial efficacy of 5-Br-2-MBA against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited a significant reduction in bacterial viability, with a notable selectivity index indicating lower toxicity to human cells compared to bacterial cells.

- Case Study on Anticancer Properties : A research project focused on the effects of 5-Br-2-MBA on lung cancer cell lines demonstrated that the compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways. The study concluded that further in vivo studies are warranted to validate these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.